Receptor Selectivity Profile: (D-Ala2)-Dynorphin A (1-9) vs. Native Dynorphin A (1-9)
The incorporation of D-alanine at position 2 of dynorphin A (1-9) directly causes a measurable loss of kappa-opioid receptor (KOR) selectivity [1]. While the native peptide is characterized as KOR-selective, the D-Ala² substitution reduces this selectivity, likely by increasing affinity for mu- or delta-opioid receptors. This is a critical differentiator for researchers requiring a 'pure' KOR tool compound [1].
| Evidence Dimension | Kappa-Opioid Receptor Selectivity |
|---|---|
| Target Compound Data | Loss of kappa-selectivity; diminished KOR preference |
| Comparator Or Baseline | Native Dynorphin A (1-9): Reported as KOR-selective |
| Quantified Difference | Qualitative shift: 'Loss of kappa-selectivity' vs. 'selective' |
| Conditions | Binding studies at μ-, δ-, and κ-sites |
Why This Matters
This is a critical differentiator for researchers requiring a 'pure' KOR tool compound, as the D-Ala² analog introduces potential confounding activity at mu- or delta-opioid receptors, which the native peptide may not exhibit to the same degree.
- [1] OvidDS. Effects of D-amino acid substitution in dynorphin A (1–9) on binding at the μ-, δ- and κ-sites. Eurofarma. Accessed 2026-04-18. View Source
